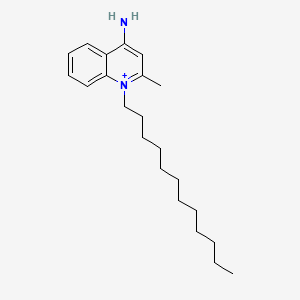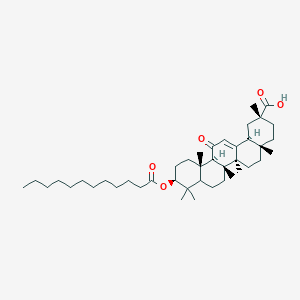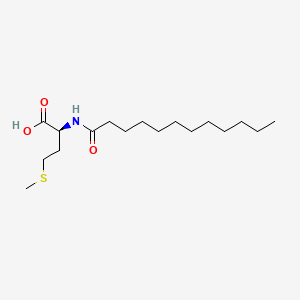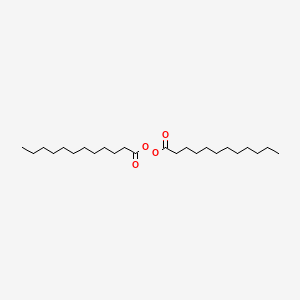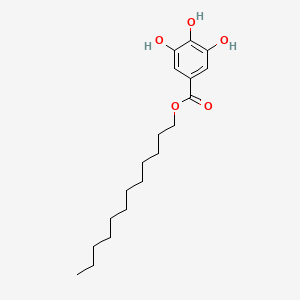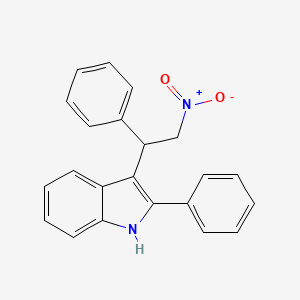
GAT211
描述
GAT211 是一种合成有机化合物,作为大麻素受体 1 的激动剂和正向变构调节剂。 它是由两种对映异构体 GAT228 和 GAT229 的外消旋混合物组成,它们分别对 this compound 的分子药理学贡献不同的成分 。 GAT228 提供部分激动剂活性,而正向变构调节剂活性则来自 GAT229 。
科学研究应用
GAT211 具有广泛的科学研究应用,包括:
化学: 用作模型化合物,研究正向变构调节对大麻素受体的影响。
生物学: 研究其调节细胞信号通路及其对各种生物过程的影响的潜力。
工业: 用于开发针对大麻素受体的新型药理学药物。
作用机制
GAT211 通过与大麻素受体 1 结合并调节其活性来发挥作用。 该化合物以特定的有效浓度激活环磷酸腺苷和β-arrestin2 。 正向变构调节增强受体对内源性大麻素的反应,从而导致各种生理效应 。
生化分析
Biochemical Properties
GAT211 interacts with the CB1R, a G protein-coupled receptor found in the central and peripheral nervous system . It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligands . The EC50 values for this compound’s activation of cAMP and β-arrestin2 are 260 nM and 650 nM, respectively .
Cellular Effects
This compound has been shown to influence cell function by modulating the activity of the CB1R . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to limit dopamine D2 receptor-mediated extracellular regulated kinase (ERK) phosphorylation in Neuro2a cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1R, leading to changes in the receptor’s conformation and enhancing its response to endogenous cannabinoids . This can result in changes in gene expression and cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a stable half-life in human and rat liver microsomes
Dosage Effects in Animal Models
In animal models, this compound has been shown to dose-dependently reduce locomotor activity . At a dose of 3.0 mg/kg, this compound prevented hyperlocomotion caused by MK-801, a non-competitive NMDA receptor antagonist .
Metabolic Pathways
Given its interaction with the CB1R, it is likely that this compound may influence endocannabinoid metabolism .
Transport and Distribution
Given its lipophilic nature, it is likely to passively diffuse across cell membranes .
Subcellular Localization
Given its interaction with the CB1R, it is likely to be found in regions of the cell where this receptor is present .
准备方法
合成路线和反应条件
GAT211 是通过一系列涉及吲哚衍生物形成的化学反应合成的。 该化合物通常通过将其溶解在乙醇、Kolliphor 和生理盐水以 1:1:6 的比例组成的载体中来制备 。 然后将溶液以特定体积注射用于实验目的 。
工业生产方法
This compound 的工业生产涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。 该化合物可提供多种数量,从毫克到克不等,并储存在特定条件下以保持其稳定性 。
化学反应分析
反应类型
GAT211 经历多种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成各种氧化产物。
还原: this compound 可以被还原形成不同的还原衍生物。
取代: 该化合物可以进行取代反应,其中特定的官能团被其他基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在取代反应中使用各种亲核试剂和亲电试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生硝基衍生物,而还原可以产生胺衍生物。
相似化合物的比较
类似化合物
ZCZ011: 大麻素受体 1 的另一种正向变构调节剂,但具有不同的药理学特性。
Δ9-四氢大麻酚 (THC): 一种具有精神活性作用的著名大麻素受体激动剂。
GAT211 的独特性
This compound 的独特之处在于它能够放大内源性大麻素的治疗效果,而不会引起与精神活性或耐受性相关的负面副作用 。这使其成为进一步研究和潜在治疗应用的有希望的候选者。
属性
IUPAC Name |
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


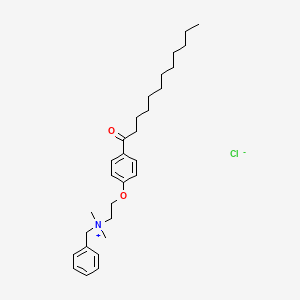
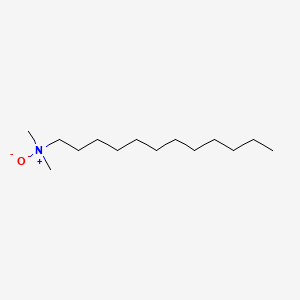
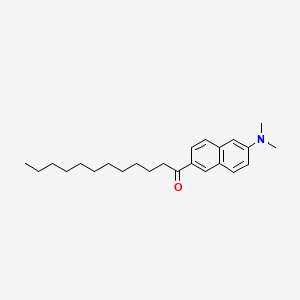
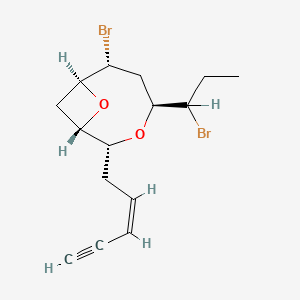


![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)
